4,5-Dichloro-2-fluorobenzyl chloride 4,5-Dichloro-2-fluorobenzyl chloride
Brand Name: Vulcanchem
CAS No.: 1804886-28-9
VCID: VC2975712
InChI: InChI=1S/C7H4Cl3F/c8-3-4-1-5(9)6(10)2-7(4)11/h1-2H,3H2
SMILES: C1=C(C(=CC(=C1Cl)Cl)F)CCl
Molecular Formula: C7H4Cl3F
Molecular Weight: 213.5 g/mol

4,5-Dichloro-2-fluorobenzyl chloride

CAS No.: 1804886-28-9

Cat. No.: VC2975712

Molecular Formula: C7H4Cl3F

Molecular Weight: 213.5 g/mol

* For research use only. Not for human or veterinary use.

4,5-Dichloro-2-fluorobenzyl chloride - 1804886-28-9

Specification

CAS No. 1804886-28-9
Molecular Formula C7H4Cl3F
Molecular Weight 213.5 g/mol
IUPAC Name 1,2-dichloro-4-(chloromethyl)-5-fluorobenzene
Standard InChI InChI=1S/C7H4Cl3F/c8-3-4-1-5(9)6(10)2-7(4)11/h1-2H,3H2
Standard InChI Key ULPHQEUUXJXQCY-UHFFFAOYSA-N
SMILES C1=C(C(=CC(=C1Cl)Cl)F)CCl
Canonical SMILES C1=C(C(=CC(=C1Cl)Cl)F)CCl

Introduction

Chemical Structure and Properties

Structural Characteristics

Based on chemical nomenclature, 4,5-Dichloro-2-fluorobenzyl chloride consists of a benzene ring with:

  • Chlorine atoms at positions 4 and 5

  • A fluorine atom at position 2

  • A chloromethyl (CH₂Cl) group

This structure corresponds to the molecular formula C₇H₄Cl₃F with a molecular weight of approximately 213.5 g/mol . The positions of the substituents create a unique electronic environment that influences the compound's reactivity patterns.

Physical Properties

Based on data from structurally similar compounds, 4,5-Dichloro-2-fluorobenzyl chloride likely exhibits the following physical properties:

PropertyExpected Value
Molecular Weight213.5 g/mol
Physical StateColorless to light yellow liquid or low-melting solid
Boiling PointApproximately 140-150°C (at reduced pressure)
SolubilityPoor water solubility; soluble in common organic solvents
DensityApproximately 1.5-1.6 g/mL

Chemical Reactivity

The presence of three chlorine atoms and one fluorine atom significantly influences the compound's reactivity:

  • The benzyl chloride group serves as an electrophilic center for nucleophilic substitution reactions.

  • The halogen-substituted aromatic ring is electronically deactivated toward electrophilic aromatic substitution.

  • The specific arrangement of halogens creates an electronic distribution that may favor certain reaction pathways .

Industrial Production Methods

For industrial-scale synthesis, approaches similar to those used for related compounds might be applicable:

  • Friedel-Crafts reactions using catalysts such as aluminum trichloride or ferric trichloride

  • Zeolite-catalyzed processes that offer better selectivity and environmental benefits

  • Continuous flow methods for improved efficiency and reduced waste generation

The following table summarizes potential industrial synthesis methods:

MethodCatalystTemperatureAdvantages
Friedel-Crafts ReactionAlCl₃/FeCl₃40-70°CHigh yield, established process
Zeolite-CatalyzedComposite zeolite80-100°CLess waste, environmentally friendlier
Continuous FlowVariousVariableBetter control, higher efficiency

Applications and Uses

Pharmaceutical Intermediates

Halogenated benzyl compounds like 4,5-Dichloro-2-fluorobenzyl chloride serve as key building blocks in pharmaceutical synthesis. The reactive benzyl chloride moiety enables attachment to various nucleophilic centers in complex molecules . Related compounds have been utilized in the synthesis of:

  • Antibacterial agents, particularly fluoroquinolones

  • Anti-inflammatory compounds

  • Neurological drug candidates

Agrochemical Applications

Similar halogenated aromatics are frequently incorporated into agrochemical structures, where they contribute to specific biological activities and environmental stability profiles. The particular substitution pattern in 4,5-Dichloro-2-fluorobenzyl chloride might provide useful properties for:

  • Herbicide development

  • Fungicidal compounds

  • Plant growth regulators

Chemical Research

Such compounds serve as valuable research tools for:

  • Studying the effects of halogen substitution on aromatic reactivity

  • Developing selective transformation methodologies

  • Investigating structure-activity relationships in biological systems

Reactivity and Transformations

Nucleophilic Substitution

The benzyl chloride moiety readily undergoes nucleophilic substitution reactions with various nucleophiles:

  • Nitrogen nucleophiles (amines, azides) to form benzylamine derivatives

  • Oxygen nucleophiles (alcohols, phenols) to form benzyl ethers

  • Sulfur nucleophiles (thiols) to form thioethers

  • Carbon nucleophiles for C-C bond formation

Metal-Catalyzed Coupling

The compound could potentially participate in various metal-catalyzed coupling reactions:

  • Negishi coupling with organozinc reagents

  • Sonogashira coupling with terminal alkynes

  • Modified Suzuki coupling with appropriate catalysts

Comparative Analysis with Related Compounds

Several structurally related compounds provide insight into the properties and applications of 4,5-Dichloro-2-fluorobenzyl chloride:

2,4-Dichloro-5-fluorobenzoyl chloride

This compound differs by having a benzoyl chloride group (COCl) instead of a benzyl chloride (CH₂Cl) group. It has a molecular formula of C₇H₂Cl₃FO and a molecular weight of 227.45 g/mol . It appears as a colorless to light yellow liquid with a boiling point of 143-144°C at 35 mmHg and is primarily used as an intermediate in fluoroquinolone antibiotics synthesis .

2,4-Dichloro-6-fluorobenzyl chloride

This isomer has the same molecular formula (C₇H₄Cl₃F) but with chlorine atoms at positions 2 and 4 and a fluorine atom at position 6. The different arrangement of substituents results in altered reactivity patterns and applications .

The following table compares key properties of these related compounds:

CompoundMolecular FormulaMolecular WeightKey Functional GroupMain Applications
4,5-Dichloro-2-fluorobenzyl chlorideC₇H₄Cl₃F213.5 g/molBenzyl chloridePharmaceutical intermediates
2,4-Dichloro-5-fluorobenzoyl chlorideC₇H₂Cl₃FO227.45 g/molBenzoyl chlorideFluoroquinolone synthesis
2,4-Dichloro-6-fluorobenzyl chlorideC₇H₄Cl₃F213.5 g/molBenzyl chlorideChemical intermediates

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